3-(Azidomethyl)-5-bromopyridine

Description

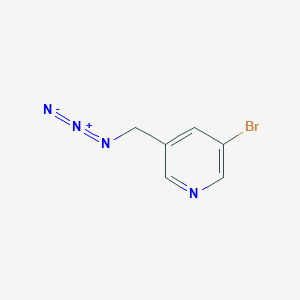

3-(Azidomethyl)-5-bromopyridine (CAS: 1616403-07-6, molecular formula: C₁₃H₁₁BrN₄O) is a pyridine derivative featuring an azidomethyl (-CH₂N₃) substituent at the 3-position and a bromine atom at the 5-position of the pyridine ring. This compound is pivotal in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used to synthesize triazole-linked biomolecules and polymers . The azidomethyl group serves as a reactive handle for modular conjugation, while the bromine atom enhances electrophilicity, enabling further functionalization (e.g., Suzuki coupling) .

Synthesis of this compound typically involves nucleophilic substitution or Mitsunobu reactions, with reported yields up to 63% under optimized conditions . Its applications span medicinal chemistry, materials science, and bioconjugation due to its dual reactivity.

Properties

CAS No. |

856212-28-7 |

|---|---|

Molecular Formula |

C6H5BrN4 |

Molecular Weight |

213.03 g/mol |

IUPAC Name |

3-(azidomethyl)-5-bromopyridine |

InChI |

InChI=1S/C6H5BrN4/c7-6-1-5(2-9-4-6)3-10-11-8/h1-2,4H,3H2 |

InChI Key |

FFPUWMDRDKRLJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)CN=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 3-(Azidomethyl)-5-bromopyridine with structurally related pyridine derivatives:

Key Observations:

Substituent-Driven Reactivity: The azidomethyl group in this compound enables rapid, selective cycloaddition with alkynes, a hallmark of click chemistry . In contrast, amino (2-Amino-5-bromopyridinium) or acetyl (3-Acetyl-5-bromopyridine) substituents prioritize hydrogen bonding or stability, respectively, limiting their utility in dynamic conjugation . Bromine at the 5-position is conserved across analogs, enhancing electrophilicity for cross-coupling reactions or influencing bioactivity (e.g., cytotoxicity in 5-bromo-1,4-dihydropyridines) .

Biological Activity: 5-Bromo-1,4-dihydropyridine derivatives (e.g., compound 7c) exhibit potent cytotoxicity (IC₅₀: 32–43 nM against DLD1 and MCF7 cancer cells), attributed to the 5-bromopyridine moiety’s electronic effects and planar geometry . 2-Amino-5-bromopyridinium salts demonstrate antibacterial/antifungal activity due to N–H∙∙∙O hydrogen bonding with sulfonate anions, disrupting microbial membranes .

Synthetic Utility: 3-Acetyl-5-bromopyridine and 3-Amino-5-bromopyridine-2-carboxylic Acid serve as intermediates for pharmaceuticals or agrochemicals, leveraging bromine for halogen exchange or carboxyl groups for peptide coupling .

Table 1: Physicochemical Comparison

| Property | This compound | 5-Bromo-1,4-dihydropyridine (7c) | 2-Amino-5-bromopyridinium |

|---|---|---|---|

| Molecular Weight (g/mol) | 319.16 | ~350 (estimated) | 329.15 (anion excluded) |

| Key Functional Groups | -CH₂N₃, -Br | -Br, -Cl (4-chlorophenyl) | -NH₃⁺, -Br |

| Solubility | Organic solvents | DMSO, methanol | Polar solvents (water) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.